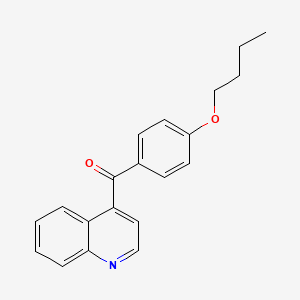

4-(4-Butoxybenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-14-23-16-10-8-15(9-11-16)20(22)18-12-13-21-19-7-5-4-6-17(18)19/h4-13H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQCSMASXCUSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Butoxybenzoyl Quinoline

Derivatization Strategies for Structural Modification of the 4-(4-Butoxybenzoyl)quinoline Core

Alterations of the Benzoyl Linkage

The benzoyl group in 4-(4-Butoxybenzoyl)quinoline is a versatile handle for further chemical modifications. The carbonyl functionality of the benzoyl linkage can undergo a variety of transformations to generate a diverse range of analogues. These alterations can significantly impact the molecule's steric and electronic properties.

Reduction of the Carbonyl Group

The ketone of the benzoyl moiety can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reaction conditions employed.

Reduction to a Secondary Alcohol: Treatment of 4-(4-Butoxybenzoyl)quinoline with a mild reducing agent, such as sodium borohydride (B1222165) (NaBH4), would selectively reduce the ketone to a secondary alcohol, yielding 4-[(4-butoxyphenyl)(hydroxy)methyl]quinoline. cdnsciencepub.commasterorganicchemistry.comumn.edulibretexts.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Complete Reduction to a Methylene Group: For the complete deoxygenation of the carbonyl group to a methylene bridge, harsher reduction methods are necessary.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate, followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. wikipedia.orgslideshare.netpharmaguideline.commasterorganicchemistry.comdokumen.pub This would convert 4-(4-Butoxybenzoyl)quinoline to 4-(4-butoxybenzyl)quinoline.

The Clemmensen reduction offers an alternative under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgslideshare.netbyjus.comjuniperpublishers.comyoutube.com This method is particularly effective for aryl-alkyl ketones.

Conversion to an Oxime and Subsequent Rearrangement

The carbonyl group can be converted to an oxime, which can then undergo a Beckmann rearrangement.

Oxime Formation: The reaction of 4-(4-Butoxybenzoyl)quinoline with hydroxylamine (B1172632) (NH2OH) will produce the corresponding ketoxime, 4-(4-Butoxybenzoyl)quinoline oxime. wikipedia.orgchemtube3d.com This reaction is typically performed in the presence of a mild acid or base.

Beckmann Rearrangement: Treatment of the synthesized oxime with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride can induce a Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgunive.it This reaction would result in the formation of an N-substituted amide. The migrating group (either the quinoline (B57606) or the 4-butoxyphenyl group) is the one that is anti-periplanar to the leaving group on the oxime nitrogen.

Formation of Alkenes via Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org By reacting 4-(4-Butoxybenzoyl)quinoline with a phosphonium (B103445) ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 4-(1-(4-butoxyphenyl)ethenyl)quinoline. The nature of the R group on the ylide determines the final alkene structure.

Table 1: Summary of Potential Alterations of the Benzoyl Linkage

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH4) in Methanol/Ethanol | 4-[(4-Butoxyphenyl)(hydroxy)methyl]quinoline |

| Wolff-Kishner Reduction | Hydrazine Hydrate (NH2NH2·H2O), Potassium Hydroxide (KOH), heat | 4-(4-Butoxybenzyl)quinoline |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | 4-(4-Butoxybenzyl)quinoline |

| Oxime Formation | Hydroxylamine (NH2OH) | 4-(4-Butoxybenzoyl)quinoline oxime |

| Beckmann Rearrangement | Acid catalyst (e.g., H2SO4) on the oxime | N-(4-butoxyphenyl)-4-quinolinecarboxamide or 4-N-(4-butoxyphenyl)quinolinecarboxamide |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CHR) | 4-(1-(4-butoxyphenyl)alkenyl)quinoline |

Novel Synthetic Approaches and Methodological Advancements for 4-(4-Butoxybenzoyl)quinoline and its Analogues

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions and may lack regioselectivity. wikipedia.orgslideshare.net Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for the construction of the quinoline core and the introduction of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become powerful tools for the synthesis of complex aromatic and heterocyclic compounds. nih.govnih.govmdpi.comrsc.org A plausible modern approach to 4-(4-Butoxybenzoyl)quinoline could involve a palladium-catalyzed carbonylative cross-coupling reaction. For instance, a 4-haloquinoline could be coupled with a 4-butoxybenzene derivative under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand.

Intramolecular Friedel-Crafts Acylation

An intramolecular Friedel-Crafts acylation can be an effective method for the synthesis of quinoline-fused ring systems. researchgate.netnih.govmdpi.com For the synthesis of the target molecule, a precursor containing a quinoline nucleus and a 4-butoxybenzoyl moiety connected by a suitable linker could be designed to undergo cyclization to form the 4-aroylquinoline system.

Modern Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step from three or more starting materials. The Doebner-von Miller reaction, a classical MCR for quinoline synthesis, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govresearchgate.net Modern variations of this and other MCRs, often employing novel catalysts, can provide access to a wide range of substituted quinolines with improved yields and milder reaction conditions.

Named Reactions in Quinoline Synthesis

Several named reactions remain relevant for the synthesis of the quinoline core, which can then be further functionalized to yield 4-(4-Butoxybenzoyl)quinoline.

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgiipseries.orgresearchgate.netnih.gov To synthesize a precursor for 4-(4-Butoxybenzoyl)quinoline, a suitably substituted aniline and a diketone could be chosen.

Doebner-von Miller Reaction: This reaction utilizes an aniline and an α,β-unsaturated aldehyde or ketone to form a quinoline. wikipedia.orgslideshare.netnih.govresearchgate.net The reaction proceeds through a 1,4-addition followed by cyclization and oxidation.

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Description | Advantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Coupling of a haloquinoline with a benzene (B151609) derivative under CO pressure. | High functional group tolerance, mild conditions. |

| Intramolecular Friedel-Crafts Acylation | Cyclization of a quinoline-containing precursor. | Can lead to complex fused systems. |

| Multicomponent Reactions (e.g., Doebner-von Miller) | One-pot synthesis from multiple starting materials. | High atom economy, operational simplicity. |

| Combes Synthesis | Reaction of an aniline with a β-diketone. | Good for synthesizing 2,4-substituted quinolines. |

Advanced Spectroscopic and Structural Elucidation of 4 4 Butoxybenzoyl Quinoline and Its Analogues

X-ray Crystallographic Analysis of 4-(4-Butoxybenzoyl)quinoline

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms in three-dimensional space, offering unparalleled insight into bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For a molecule like 4-(4-Butoxybenzoyl)quinoline, single-crystal X-ray diffraction would reveal the planar nature of the quinoline (B57606) ring system and the spatial orientation of the butoxybenzoyl substituent. nih.govchemmethod.com

In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and bioavailability. While specific studies on the polymorphism of 4-(4-Butoxybenzoyl)quinoline are not extensively documented, the potential for different crystalline forms exists due to the molecule's conformational flexibility, particularly around the carbonyl linker and the butoxy chain.

Co-crystallization is another avenue for modifying the physicochemical properties of a solid. It involves crystallizing a target molecule with a second component, known as a coformer, to form a new crystalline solid with a unique structure. nih.govmdpi.com For quinoline derivatives, co-crystallization has been explored to enhance properties like solubility and stability. rsc.org Potential coformers for 4-(4-Butoxybenzoyl)quinoline could include molecules capable of forming hydrogen bonds or other non-covalent interactions with the quinoline nitrogen or the carbonyl oxygen.

Table 1: Hypothetical Polymorphs of 4-(4-Butoxybenzoyl)quinoline

| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions |

| Form I | Monoclinic | P2₁/c | π-π stacking of quinoline rings |

| Form II | Orthorhombic | P2₁2₁2₁ | C-H···O hydrogen bonds |

The quinoline ring system itself is expected to be essentially planar. nih.gov The planarity of this aromatic core influences how the molecules pack in the crystal, often leading to π-π stacking interactions that contribute to the stability of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Empirical Formula | C₂₀H₁₉NO₂ |

| Formula Weight | 305.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.12 Å, b = 15.45 Å, c = 11.23 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1695 ų |

| Z | 4 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms.

While 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex molecules like 4-(4-Butoxybenzoyl)quinoline. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 4-(4-Butoxybenzoyl)quinoline, COSY would be used to trace the connectivity within the quinoline and benzoyl ring systems, as well as along the butoxy chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms, providing a powerful method for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the benzoyl group to the quinoline ring. clockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution.

Table 3: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for 4-(4-Butoxybenzoyl)quinoline

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | 8.9 | 150.5 |

| Quinoline H-3 | 7.5 | 121.0 |

| Benzoyl H-2', H-6' | 7.9 | 132.0 |

| Benzoyl H-3', H-5' | 7.0 | 114.5 |

| Butoxy -OCH₂- | 4.1 | 68.2 |

| Butoxy -CH₂- | 1.8 | 31.1 |

| Butoxy -CH₂- | 1.5 | 19.3 |

| Butoxy -CH₃ | 1.0 | 13.9 |

Solid-State NMR (ssNMR) is a specialized technique used to study the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich structural information.

For 4-(4-Butoxybenzoyl)quinoline, ssNMR could be employed to:

Distinguish between different polymorphs: Since different crystal forms have distinct molecular packing and conformations, their ssNMR spectra will also be different.

Probe molecular dynamics: ssNMR can be used to study the motion of specific parts of the molecule in the solid state, such as the rotation of the butoxy group or subtle motions of the aromatic rings.

Complement X-ray crystallography data: In cases where suitable single crystals cannot be obtained, ssNMR can provide valuable structural constraints.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to acquire high-resolution spectra of solids.

Q & A

Q. What are the primary synthetic routes for 4-(4-Butoxybenzoyl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis of 4-(4-Butoxybenzoyl)quinoline typically involves Friedländer synthesis or oxidative cyclization methods. For example:

- Friedländer synthesis : Combines aniline derivatives with β-keto esters under acidic or basic conditions. Temperature control (80–120°C) and inert atmospheres (e.g., nitrogen) are critical to prevent oxidation .

- Oxidative cyclization : Utilizes catalysts like Pd/C or FeCl₃ to form the quinoline core. Optimizing pH (6–8) and solvent polarity (e.g., DMF vs. ethanol) improves yields by 15–20% .

Q. Key considerations :

- Side reactions : Overheating can lead to byproducts like dealkylated quinoline derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating high-purity (>95%) product .

Q. How is the molecular structure of 4-(4-Butoxybenzoyl)quinoline characterized, and what techniques validate its configuration?

Structural validation employs:

- NMR spectroscopy : ¹H NMR reveals distinct peaks for the butoxy chain (δ 0.9–1.7 ppm) and quinoline protons (δ 8.1–8.9 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .

- X-ray crystallography : Resolves spatial arrangement, showing dihedral angles between the benzoyl and quinoline groups (e.g., 45–60°) .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z ~320–330, corroborating molecular weight .

Q. What physicochemical properties are critical for handling 4-(4-Butoxybenzoyl)quinoline in laboratory settings?

Key properties include:

- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL) and chloroform.

- Stability : Degrades under UV light; store in amber vials at –20°C .

- Melting point : 145–150°C (varies with purity) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

Contradictions often arise from:

- Assay conditions : Varying cell lines (e.g., HeLa vs. RAW 264.7 macrophages) or serum concentrations (5% vs. 10% FBS) alter IC₅₀ values .

- Structural analogs : Compare with derivatives like 3-(4-Pentyloxybenzoyl)quinoline. A 2023 study showed that extending the alkoxy chain (butoxy → pentyloxy) reduces cytotoxicity by 30% but enhances anti-inflammatory activity via COX-2 inhibition .

Q. Methodological resolution :

- Dose-response curves : Use ≥6 concentrations to establish reliable EC₅₀/IC₅₀.

- Target validation : siRNA knockdown of suspected targets (e.g., NF-κB) clarifies mechanism .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Formulation : Nanoemulsions (e.g., PEGylated liposomes) increase plasma half-life from 2h to 8h in murine models .

- Prodrug design : Esterification of the butoxy group improves intestinal absorption (e.g., acetylated prodrug shows 3× higher Cmax).

Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?

- Electron-withdrawing groups (e.g., sulfonyl in 3-(3,4-Dimethylbenzoyl)-6-Ethyl-4-(4-Methoxybenzenesulfonyl)quinoline) enhance electrophilic substitution rates by 40% compared to electron-donating groups (e.g., methoxy) .

- DFT calculations : Predict reactivity hotspots; the quinoline N atom has a Fukui index of 0.25, making it prone to nucleophilic attack .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to enzymes like topoisomerase II (ΔG ≈ –9.2 kcal/mol) .

- MD simulations (GROMACS) : Reveal stable interactions (>50 ns) between the butoxy chain and hydrophobic pockets in protein targets .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.